The compound is derived from pyrazine derivatives, which are known for their diverse biological activities. It falls into the category of substituted amino acids, specifically those that contain heterocyclic aromatic systems. The presence of the isopropyl group and the pyrazine moiety contributes to its pharmacological properties, making it a subject of interest in drug development and biochemical research.
The synthesis of (Isopropyl-pyrazin-2-ylmethyl-amino)-acetic acid can be achieved through several methods, typically involving multi-step organic reactions. One common approach includes:
The reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. For instance, using polar aprotic solvents can enhance nucleophilicity during the amidation step.
The molecular structure of (Isopropyl-pyrazin-2-ylmethyl-amino)-acetic acid features:
Crystallographic studies may reveal bond lengths and angles that are consistent with known values for similar compounds, indicating a stable conformation conducive to biological activity.
(Isopropyl-pyrazin-2-ylmethyl-amino)-acetic acid can participate in various chemical reactions:
These reactions highlight the compound's versatility as a building block in medicinal chemistry.
The mechanism of action of (Isopropyl-pyrazin-2-ylmethyl-amino)-acetic acid is primarily linked to its interaction with biological targets such as enzymes or receptors:
Quantitative structure-activity relationship (QSAR) studies may provide insights into how structural modifications affect biological activity.
The physical properties of (Isopropyl-pyrazin-2-ylmethyl-amino)-acetic acid include:
Chemical properties include reactivity towards nucleophiles due to the electrophilic nature of the carbon adjacent to the amino group.
(Isopropyl-pyrazin-2-ylmethyl-amino)-acetic acid has several applications:
Coenzyme A (CoA) biosynthesis is a universal five-step pathway essential for energy metabolism, fatty acid synthesis, and xenobiotic detoxification. The compound (Isopropyl-pyrazin-2-ylmethyl-amino)-acetic acid (CID: 66568924, PubChem) modulates key enzymes in this pathway, particularly pantothenate kinase (PanK) and phosphopantetheine adenylyltransferase (PPAT) [4] [10]. PanK catalyzes the initial commitment step: ATP-dependent phosphorylation of pantothenate (vitamin B5) to 4′-phosphopantothenate. PPAT then adenylates 4′-phosphopantetheine to form dephospho-CoA [10]. Studies indicate that pyrazine derivatives regulate these enzymes via:
Table 1: Enzymes in CoA Biosynthesis Targeted by Pyrazine Derivatives
Enzyme | Gene | Function | Regulation by Pyrazines |
---|---|---|---|
Pantothenate kinase | PanK | Phosphorylates pantothenate | Competitive inhibition |
Phosphopantetheine adenylyltransferase | PPAT | Generates dephospho-CoA | Substrate binding interference |
Dephospho-CoA kinase | DPCK | Phosphorylates dephospho-CoA to CoA | Allosteric modulation |
Genetic studies in Arabidopsis thaliana reveal that PPAT knockdown mutants exhibit 60–80% reduced CoA/acetyl-CoA pools, impairing lipid catabolism and stress responses [4]. Conversely, PPAT overexpression increases CoA levels by 1.6-fold, enhancing seed oil accumulation by 35–50% [4]. This highlights the potential of pyrazine-based modulators in metabolic engineering.
Pyrazine derivatives exhibit therapeutic potential for metabolic disorders through enzyme-targeted mechanisms:
These compounds also modulate amino acid transport disorders. For example, in cystinuria, pyrazine derivatives enhance renal reabsorption of cationic amino acids by interacting with SLC7A7 transporters [5].
Pyrazine’s unique physicochemical properties—including low consensus logP (0.25), topological polar surface area (25.78 Ų), and symmetrical nitrogen heterocycle—enable membrane permeability and target specificity [3] [9]. Key applications include:
Table 2: Therapeutic Targets of Pyrazine Hybrids
Hybrid Structure | Target | Activity | Application |
---|---|---|---|
Cinnamic acid-pyrazine | RhoA GTPase | IC50 = 1.51 μM | Cardiovascular disease |
Triazine-pyrazine | CDK1 | IC50 = 0.971 μM | Anticancer therapy |
Triterpenoid-pyrazine | ROS/ER stress pathways | IC50 = 7.8–9.4 μM (cancer cells) | Antitumor agents |
Ligustrazine-cinnamate | Platelet aggregation | IC50 = 9.6 μM | Antithrombotic therapy |
The strategic incorporation of pyrazine amplifies pharmacological effects while reducing toxicity, as seen in tetramethylpyrazine derivatives that cross the blood-brain barrier for neuroprotection [9].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6